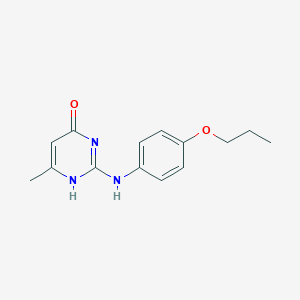

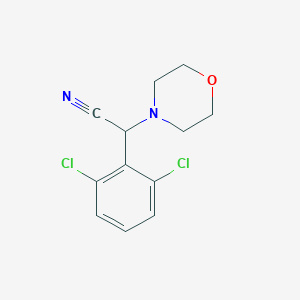

![molecular formula C24H27N3O6S B241125 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B241125.png)

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide, also known as BIA 10-2474, is a novel fatty acid amide hydrolase (FAAH) inhibitor. It was developed by the French pharmaceutical company Biotrial for the treatment of chronic pain and anxiety disorders. However, during a clinical trial in 2016, the drug caused severe adverse effects, leading to the death of one volunteer and serious neurological damage in others. The incident raised concerns about the safety of drug development and the need for better preclinical testing methods.

Wirkmechanismus

The mechanism of action of 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 involves the binding of the molecule to the active site of FAAH, thereby blocking its enzymatic activity. This results in the accumulation of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which activate cannabinoid receptors in the brain and peripheral tissues. The activation of these receptors leads to the modulation of pain and anxiety pathways, as well as the regulation of inflammation and immune responses.

Biochemical and physiological effects:

This compound 10-2474 has been shown to have several biochemical and physiological effects in animal models. These include the reduction of pain sensitivity, the improvement of cognitive function, and the modulation of stress and anxiety responses. The drug also has anti-inflammatory and neuroprotective properties, which may be beneficial for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 has several advantages for lab experiments, including its high potency and selectivity for FAAH, as well as its ability to cross the blood-brain barrier. However, the drug also has some limitations, such as its complex chemical structure and the potential for off-target effects. In addition, the adverse effects observed in the clinical trial highlight the importance of rigorous safety testing before human trials.

Zukünftige Richtungen

Include the optimization of the chemical structure of 2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 to improve its safety and efficacy, as well as the exploration of other targets in the endocannabinoid system. In addition, the use of animal models that better mimic human physiology and the development of more reliable preclinical testing methods may help to prevent similar incidents in the future.

Synthesemethoden

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 is a small molecule with a complex chemical structure. Its synthesis involves several steps, including the reaction of 4-(1,3-benzodioxol-5-ylmethyl)-1-piperazine with 4-chloro-3-nitrobenzoic acid, followed by reduction with palladium on charcoal and cyclization with thionyl chloride. The final product is obtained by oxidation with m-chloroperbenzoic acid. The process is time-consuming and requires expertise in organic chemistry.

Wissenschaftliche Forschungsanwendungen

2-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide 10-2474 has been studied extensively for its potential as a therapeutic agent. Its main target, FAAH, is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate pain, mood, and appetite. By inhibiting FAAH, this compound 10-2474 increases the levels of endocannabinoids in the brain, leading to analgesic and anxiolytic effects. Several preclinical studies have shown promising results in animal models of pain and anxiety.

Eigenschaften

Molekularformel |

C24H27N3O6S |

|---|---|

Molekulargewicht |

485.6 g/mol |

IUPAC-Name |

2-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]phenyl]-4,4-dimethyl-1,1-dioxo-1,2-thiazolidin-3-one |

InChI |

InChI=1S/C24H27N3O6S/c1-24(2)15-34(30,31)27(23(24)29)19-6-4-18(5-7-19)22(28)26-11-9-25(10-12-26)14-17-3-8-20-21(13-17)33-16-32-20/h3-8,13H,9-12,14-16H2,1-2H3 |

InChI-Schlüssel |

MOVJZXFZHUFDLC-UHFFFAOYSA-N |

SMILES |

CC1(CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |

Kanonische SMILES |

CC1(CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

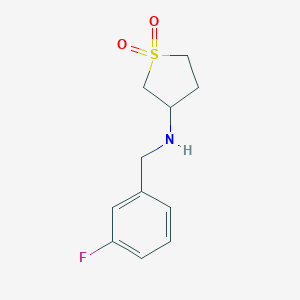

![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)

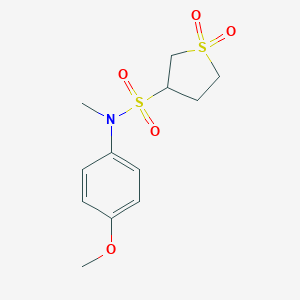

![[3-(4-Fluorophenyl)propyl]piperazine](/img/structure/B241077.png)

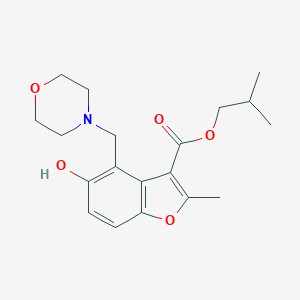

![2-[3-(4-methylphenoxy)propylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B241080.png)

![6-(4-Bromophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B241085.png)

![9-Bromo-5-(3-fluorophenyl)-2-(furan-2-yl)-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B241088.png)

![4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide](/img/structure/B241090.png)